molecular formula C6H10N2O2S B1414690 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide CAS No. 127914-07-2

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide

Cat. No.: B1414690
CAS No.: 127914-07-2
M. Wt: 174.22 g/mol
InChI Key: SULKXIVKCYZPHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide involves several steps. One common synthetic route includes the reaction of oxazolidinone derivatives with thiourea under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thioamide group is replaced by other nucleophiles such as amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction is facilitated by the presence of the oxazolidinone and thioamide groups, which provide reactive sites for chemical reactions .

Comparison with Similar Compounds

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-5(11)1-2-8-3-4-10-6(8)9/h1-4H2,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULKXIVKCYZPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127914-07-2
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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